molecular formula C13H16O3 B3024972 4-Cyclopentyloxy-3-methoxy-benzaldehyde CAS No. 197573-17-4

4-Cyclopentyloxy-3-methoxy-benzaldehyde

Cat. No. B3024972
Key on ui cas rn: 197573-17-4
M. Wt: 220.26 g/mol
InChI Key: UMIUDSWQJWYRLW-UHFFFAOYSA-N
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Patent
US06248743B1

Procedure details

To a solution of vanillin (50 g) in N,N-dimethylformamide (600 ml) are added 62.5% sodium hydride (13.9 g) and cyclopentyl bromide (38.8 ml) under ice-cooling, and the mixture is stirred at 90° C. overnight. The mixture is concentrated under reduced pressure to remove the N,N-dimethylformamide, and to the residue is added water. The mixture is extracted with ethyl acetate, and the extract is washed, dried, and concentrated under reduced pressure to remove the solvent. The resulting residue is purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) to give 4-cyclopentyloxy-3-methoxybenzaldehyde (65 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[H-].[Na+].[CH:14]1(Br)[CH2:18][CH2:17][CH2:16][CH2:15]1>CN(C)C=O>[CH:14]1([O:9][C:8]2[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=2[O:6][CH3:7])[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
13.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
38.8 mL
Type
reactant
Smiles
C1(CCCC1)Br
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
to the residue is added water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the extract is washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=C(C=O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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